
N-(4-methylpyrimidin-2-yl)thiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methylpyrimidin-2-yl)thiophene-2-carboxamide is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a thiophene ring, which is a five-membered ring containing sulfur, and a pyrimidine ring, which is a six-membered ring containing nitrogen atoms. The presence of these heteroatoms imparts unique chemical and biological properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylpyrimidin-2-yl)thiophene-2-carboxamide typically involves the reaction of 4-methylpyrimidine-2-amine with thiophene-2-carboxylic acid. A common method includes the use of coupling reagents such as titanium tetrachloride (TiCl4) and pyridine, which acts as both a solvent and a base . The reaction proceeds under mild conditions, yielding the desired product in good yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, the purification of the product can be achieved through crystallization or chromatography techniques.
化学反应分析
Types of Reactions
N-(4-methylpyrimidin-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the thiophene and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted thiophene and pyrimidine derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the synthesis of materials with specific electronic properties.
作用机制
The mechanism of action of N-(4-methylpyrimidin-2-yl)thiophene-2-carboxamide involves its interaction with bacterial enzymes. Molecular docking studies have shown that this compound can bind to the active site of β-lactamase enzymes, inhibiting their activity and thereby preventing the hydrolysis of β-lactam antibiotics . This inhibition restores the efficacy of β-lactam antibiotics against resistant bacterial strains.
相似化合物的比较
Similar Compounds
N-(4-methylpyridin-2-yl)thiophene-2-carboxamide: Similar structure but with a pyridine ring instead of a pyrimidine ring.
5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide: Contains a bromine atom on the thiophene ring.
Uniqueness
N-(4-methylpyrimidin-2-yl)thiophene-2-carboxamide is unique due to the presence of the pyrimidine ring, which can engage in additional hydrogen bonding and π-π stacking interactions compared to its pyridine analogs. This can enhance its binding affinity and specificity towards certain biological targets.
属性
分子式 |
C10H9N3OS |
|---|---|
分子量 |
219.27 g/mol |
IUPAC 名称 |
N-(4-methylpyrimidin-2-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C10H9N3OS/c1-7-4-5-11-10(12-7)13-9(14)8-3-2-6-15-8/h2-6H,1H3,(H,11,12,13,14) |
InChI 键 |
SLVNVEBATPAMNT-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=NC=C1)NC(=O)C2=CC=CS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



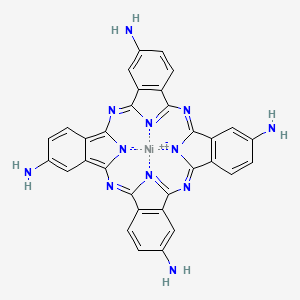
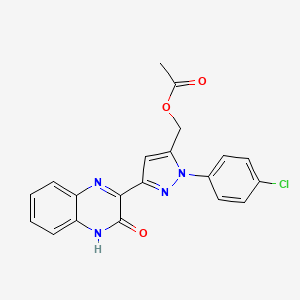
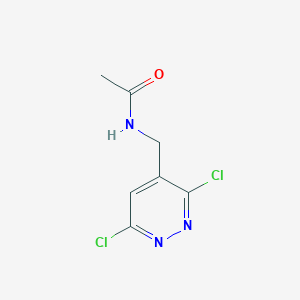
![4-Methyl-2-(methylamino)pyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B13093768.png)
![1-Benzyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13093776.png)

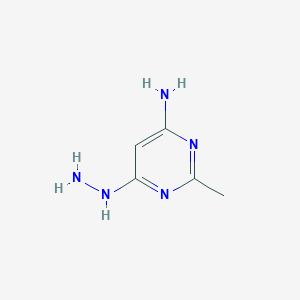


![2-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine](/img/structure/B13093801.png)
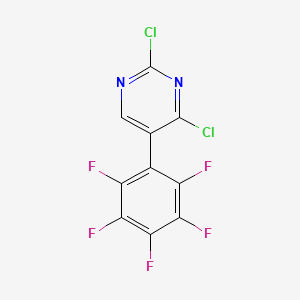
![Ethyl 4-hydroxypyrrolo[2,1-F][1,2,4]triazine-2-carboxylate](/img/structure/B13093809.png)

